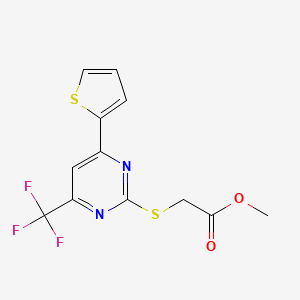

Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate

描述

Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate is a pyrimidine-based compound featuring a thiophene ring at position 4, a trifluoromethyl group at position 6, and a methyl thioacetate moiety at position 2 of the pyrimidine core. This structure combines heteroaromaticity (thiophene), strong electron-withdrawing properties (trifluoromethyl), and ester functionality, making it a candidate for applications in medicinal chemistry and materials science. Notably, the compound is listed as discontinued in commercial catalogs, suggesting specialized or niche use .

属性

IUPAC Name |

methyl 2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2S2/c1-19-10(18)6-21-11-16-7(8-3-2-4-20-8)5-9(17-11)12(13,14)15/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKBBXQHZIEYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the pyrimidinyl and trifluoromethyl groups. Common synthetic routes include:

Thiophene Derivative Synthesis: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.

Pyrimidinyl Group Introduction: The pyrimidinyl group can be introduced via a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

Trifluoromethyl Group Introduction: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or through the use of transition metal-catalyzed trifluoromethylation reactions.

Final Steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as thiols or amines.

Coupling Reactions: Palladium-catalyzed coupling reactions can be used to introduce additional functional groups or to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium(VI) oxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thiols, amines, strong bases

Coupling Reactions: Palladium catalysts, ligands, bases

Major Products Formed:

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Alcohols, amines

Substitution Products: Thioethers, amides

Coupling Products: Biaryls, heteroaryls

科学研究应用

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate has shown potential in biological research, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its unique chemical properties may contribute to the development of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

作用机制

The mechanism by which Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

相似化合物的比较

Variations in Pyrimidine Substituents

The pyrimidine ring’s substituents significantly influence electronic properties and reactivity. Key analogs include:

Key Observations :

Functional Group Modifications

The thio-linked group varies between esters, acids, and amides, impacting solubility and bioactivity:

生物活性

Methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate (CAS No. 505053-94-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiophenyl group and a trifluoromethyl-substituted pyrimidine, which contribute to its unique chemical properties. The synthesis typically involves the reaction of thiophenes with trifluoromethylpyrimidines under specific conditions to yield high-purity products.

Synthetic Route Example:

- Starting Materials : Thiophene derivatives and trifluoromethyl-substituted pyrimidines.

- Reaction Conditions : Use of solvents like ethanol or DMF, often with catalysts or bases to facilitate the reaction.

- Yield : High yields (>80%) are reported in various studies, indicating efficient synthetic pathways.

Anticancer Properties

Research indicates that methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate exhibits promising anticancer activity. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer).

Key Findings:

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against A549 cells, suggesting potent activity.

- Mechanism of Action : It induces cell cycle arrest at the G0/G1 phase and promotes apoptosis, as evidenced by increased subG0/G1 fractions after prolonged exposure.

Anti-inflammatory Effects

The compound has been evaluated for its potential as an anti-inflammatory agent. It targets the microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme involved in inflammatory responses.

Research Insights:

- Compounds derived from similar scaffolds have shown selective inhibition of mPGES-1, reducing pro-inflammatory mediators without affecting other prostanoids, thus minimizing side effects associated with traditional NSAIDs .

Case Studies

-

Cell Line Studies :

- A study conducted on A549 cells showed that treatment with methyl 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetate resulted in significant reductions in cell viability after 48 hours of exposure.

- Flow cytometry analysis confirmed that the compound induced apoptosis as indicated by Annexin V/PI staining.

-

In Vivo Models :

- Preliminary in vivo studies using murine models of cancer suggest that this compound may reduce tumor growth significantly compared to control groups.

- Further investigations are required to establish dosing regimens and long-term effects.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。